molecular formula C22H21ClN4O3 B6045702 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyrimidin-4(3H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyrimidin-4(3H)-one

Cat. No.: B6045702
M. Wt: 424.9 g/mol
InChI Key: VBLIFNCRUUALHC-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyrimidin-4(3H)-one is a complex organic compound known for its diverse applications in medicinal chemistry. It is characterized by the presence of a benzodioxole group, a piperazine ring, and a pyrimidine core, making it a unique molecule with significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 1,3-benzodioxole with piperazine in the presence of a suitable base such as potassium carbonate.

    Coupling with Pyrimidine Derivative: The piperazine intermediate is then reacted with a chloropyrimidine derivative under similar conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors to handle the increased volume of reactants.

    Purification: Employing industrial-scale crystallization and filtration techniques to obtain the pure compound.

    Quality Control: Ensuring the product meets pharmaceutical-grade standards through rigorous testing and validation.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyrimidin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with dopamine receptors and α2-adrenergic receptors. It acts as a dopamine agonist, stimulating dopamine receptors in the brain, which can lead to improved motor function and cognitive abilities. Additionally, its α2-adrenergic antagonist properties contribute to its vasodilatory effects, making it useful in the treatment of conditions like Parkinson’s disease and age-related cognitive decline .

Comparison with Similar Compounds

Similar Compounds

    Piribedil: A well-known dopamine agonist with similar structural features.

    Ropinirole: Another dopamine agonist used in the treatment of Parkinson’s disease.

    Pramipexole: A dopamine agonist with applications in treating Parkinson’s disease and restless legs syndrome.

Uniqueness

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyrimidin-4(3H)-one stands out due to its unique combination of a benzodioxole group, a piperazine ring, and a pyrimidine core. This structural uniqueness contributes to its distinct pharmacological profile, offering potential advantages in terms of efficacy and safety compared to other similar compounds .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(4-chlorophenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3/c23-17-4-2-16(3-5-17)18-12-21(28)25-22(24-18)27-9-7-26(8-10-27)13-15-1-6-19-20(11-15)30-14-29-19/h1-6,11-12H,7-10,13-14H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLIFNCRUUALHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC(=CC(=O)N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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